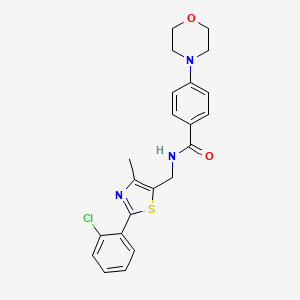

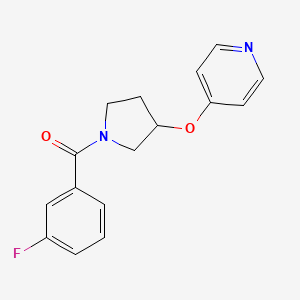

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

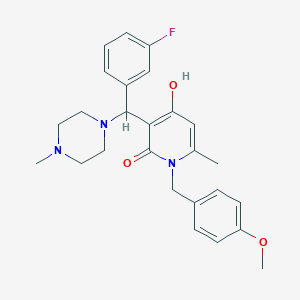

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, also known as FPYPM, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl aryl ketones and has been found to exhibit interesting biological activities.

Applications De Recherche Scientifique

Antiviral Activity

The indole nucleus, present in this compound, has been associated with antiviral properties. Researchers have synthesized derivatives containing indole scaffolds, which exhibit inhibitory effects against viruses. For instance:

- Compound 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides showed potency against Coxsackie B4 virus .

Antitubercular Activity

The pyrrolidinyl group in the compound may contribute to antitubercular effects. Researchers have explored derivatives derived from pyridine and indole for their in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further investigation is warranted .

Potassium-Competitive Acid Blockers (P-CABs)

Considering the pyrrolidine scaffold, this compound could be relevant in drug discovery. P-CABs are used to treat acid-related disorders. Exploring derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values may lead to novel P-CABs .

RORγt Modulation

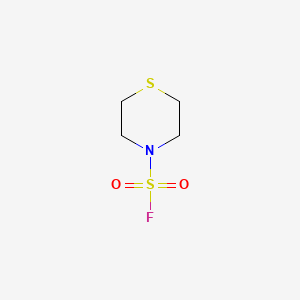

The compound’s structure resembles bicyclic sulfonamides that target RORγt, a transcription factor involved in immune regulation. However, undesirable activity against pregnane X receptor (PXR) needs optimization .

Mécanisme D'action

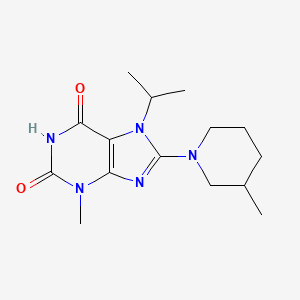

Target of Action

Similar compounds have been found to interact with proteins such asepoxide hydrolase and serine/threonine kinase , which play crucial roles in various biological processes.

Mode of Action

hydrogen bonding or van der Waals interactions . These interactions can lead to conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Similar compounds have been found to be involved in theMAP kinase signal transduction pathway , which plays a critical role in cellular processes such as cytokine production, cell migration, and cell cycle control.

Pharmacokinetics

Compounds with similar structures, such as those containing a pyrrolidine ring, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Based on its potential targets, it may influence processes such ascytokine production , cell migration , and cell cycle control .

Propriétés

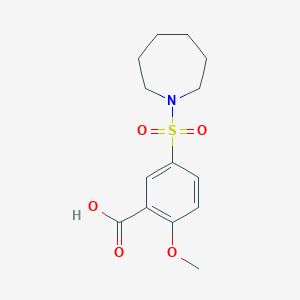

IUPAC Name |

(3-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCXADPZXCLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)